molecular formula C17H17N3OS2 B5755878 N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea

N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea

Cat. No. B5755878
M. Wt: 343.5 g/mol
InChI Key: LIFZRAWVHFKDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea is a chemical compound that has been widely used in scientific research. This compound is a thiourea derivative and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea involves its interaction with cellular proteins. This compound has been found to inhibit the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This results in the inhibition of cellular signaling pathways, which can lead to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases. This compound has also been found to have antiviral activity by inhibiting the replication of viruses. Additionally, N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea has been found to have antioxidant activity, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea in lab experiments is its fluorescent properties, which make it a useful probe for the detection of thiols in biological systems. Additionally, this compound has been found to have antitumor and antiviral activities, which make it a potential candidate for the development of new drugs. However, one of the limitations of using N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea in lab experiments is its potential toxicity, which can affect the viability of cells.

Future Directions

There are several future directions for the research on N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea. One of the directions is the development of new drugs based on this compound for the treatment of cancer and viral infections. Another direction is the investigation of the mechanism of action of N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea in more detail, which can provide insights into the regulation of cellular signaling pathways. Additionally, the use of N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea as a fluorescent probe for the detection of thiols in biological systems can be further explored.

Synthesis Methods

The synthesis method of N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine and benzyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of thiols in biological systems. This compound has also been used as an inhibitor of protein tyrosine phosphatases, which are enzymes involved in the regulation of cellular signaling pathways. Additionally, N-benzyl-N'-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea has been found to have antitumor and antiviral activities.

properties

IUPAC Name

1-benzyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-2-21-13-8-9-14-15(10-13)23-17(19-14)20-16(22)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFZRAWVHFKDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea

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